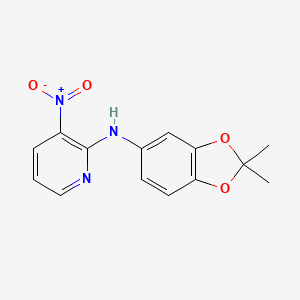

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine

Description

N-(2,2-Dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine is a heterocyclic compound featuring a 3-nitropyridin-2-amine core linked to a 2,2-dimethyl-1,3-benzodioxol moiety.

Properties

CAS No. |

61963-89-1 |

|---|---|

Molecular Formula |

C14H13N3O4 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine |

InChI |

InChI=1S/C14H13N3O4/c1-14(2)20-11-6-5-9(8-12(11)21-14)16-13-10(17(18)19)4-3-7-15-13/h3-8H,1-2H3,(H,15,16) |

InChI Key |

CTCLFGMWEFMSHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzodioxole Moiety: The starting material, 2,2-dimethyl-1,3-benzodioxole, is synthesized through the reaction of catechol with acetone in the presence of an acid catalyst.

Nitration: The benzodioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Amination: The nitro compound is subsequently reduced to the corresponding amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

Coupling with Pyridine: Finally, the amine is coupled with a pyridine derivative under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell viability and function .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and available

Key Observations :

- Substituent Diversity : The target compound’s benzodioxol group distinguishes it from simpler analogs like N,N-dimethyl-5-nitropyridin-2-amine, which lacks fused aromatic systems. This group may enhance π-π stacking interactions or alter solubility .

- Synthetic Scalability: N,N-Dimethyl-5-nitropyridin-2-amine was synthesized at 80% yield on a 50 g scale using DMF, suggesting robust protocols for nitropyridinamine derivatives .

- Biological Inference : Compounds like N-[4-(benzyloxy)phenyl]-5-methyl-3-nitropyridin-2-amine (patent example) and furylmethyl-dichlorophenyl analogs are associated with kinase inhibition or antiproliferative activity, hinting at possible therapeutic pathways for the target compound .

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Patterns : The benzodioxol group in the target compound may participate in C–H···O or O···H–N interactions, as observed in related heterocycles . For example, 1,3-benzodioxol derivatives often exhibit defined hydrogen-bonding networks, which influence crystallinity and stability .

- Crystallography Tools : Programs like SHELXL and ORTEP-3 are widely used for refining small-molecule crystal structures, including nitroaromatic systems similar to the target compound .

Biological Activity

N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-nitropyridin-2-amine (CAS No. 61963-89-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 287.27 g/mol. The compound features a nitro group and a benzodioxole moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.27 g/mol |

| LogP | 3.84 |

| PSA | 89.20 Ų |

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The specific biological activity of this compound has been less extensively documented but can be inferred from related studies.

Enzyme Inhibition

Compounds containing benzodioxole and nitro groups have been studied for their ability to inhibit various enzymes. For instance, some derivatives have shown inhibitory effects on kinases involved in cancer progression . This suggests that this compound may also exhibit enzyme inhibitory properties.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been evaluated in various contexts:

- Antitumor Activity : A study demonstrated that certain nitropyridine derivatives exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through reactive oxygen species generation.

- Mutagenicity Testing : Related compounds have been tested for mutagenic potential using Salmonella typhimurium assays. These studies indicated that structural modifications can influence mutagenic activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.